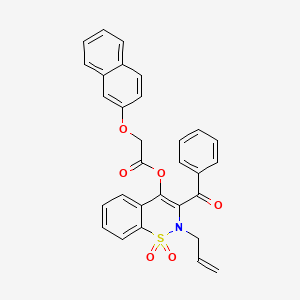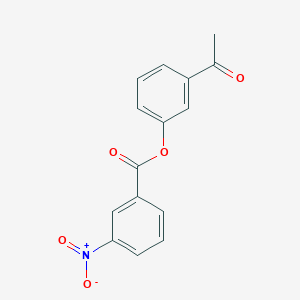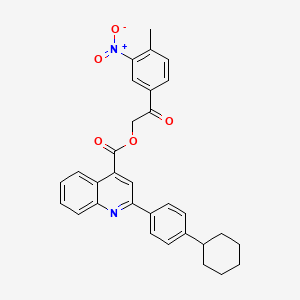![molecular formula C21H22O5 B10879331 4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)
4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,8-DIETHOXY-1,3-DIMETHYL-6H-CYCLOHEPTA[C]FURAN-6-YLIDEN)-2-HYDROXY-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound with a unique structure that includes a cyclohepta[c]furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-DIETHOXY-1,3-DIMETHYL-6H-CYCLOHEPTA[C]FURAN-6-YLIDEN)-2-HYDROXY-2,5-CYCLOHEXADIEN-1-ONE involves multiple steps, starting with the preparation of the cyclohepta[c]furan core. This can be achieved through a series of reactions including alkylation, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,8-DIETHOXY-1,3-DIMETHYL-6H-CYCLOHEPTA[C]FURAN-6-YLIDEN)-2-HYDROXY-2,5-CYCLOHEXADIEN-1-ONE can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or aldehydes, while reduction could result in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(4,8-DIETHOXY-1,3-DIMETHYL-6H-CYCLOHEPTA[C]FURAN-6-YLIDEN)-2-HYDROXY-2,5-CYCLOHEXADIEN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4,8-DIETHOXY-1,3-DIMETHYL-6H-CYCLOHEPTA[C]FURAN-6-YLIDEN)-2-HYDROXY-2,5-CYCLOHEXADIEN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have multiple modes of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclohepta[c]furan derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.
Uniqueness
What sets 4-(4,8-DIETHOXY-1,3-DIMETHYL-6H-CYCLOHEPTA[C]FURAN-6-YLIDEN)-2-HYDROXY-2,5-CYCLOHEXADIEN-1-ONE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C21H22O5 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-(4,8-diethoxy-1,3-dimethylcyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-24-18-10-15(14-7-8-16(22)17(23)9-14)11-19(25-6-2)21-13(4)26-12(3)20(18)21/h7-11,23H,5-6H2,1-4H3 |
InChI-Schlüssel |
XEUAUPCWZDKPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C2C=CC(=O)C(=C2)O)C=C(C3=C(OC(=C13)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)

![2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B10879263.png)


![3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10879284.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)
![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)

![ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879339.png)
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
